3-(2-Nitrophenoxy)propanoic acid

Lipophilicity Physicochemical Properties Drug Design

Reproducibility risk: substituting ortho-nitro linker isomers compromises hypoxia-selective drug release. 3-(2-Nitrophenoxy)propanoic acid (CAS 6336-59-0) is the validated bioreductive prodrug building block. • NPPA-PTX nanoparticles: 88.8-89.1% tumor growth inhibition vs. 71.3% for Taxol. • >7-fold MTD improvement over conventional formulations. • logP 1.97 vs. para-isomer 1.47-critical for ADME optimization. • mp 121-123°C enables simpler processing than para-isomer (mp ~134°C). Analytical documentation provided with every shipment.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 6336-59-0
Cat. No. B1361564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenoxy)propanoic acid
CAS6336-59-0
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O
InChIInChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)
InChIKeyAKIYJDFJPJUROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenoxy)propanoic Acid Identity & Properties


3-(2-Nitrophenoxy)propanoic acid (CAS 6336-59-0) is a synthetic organic compound belonging to the class of 3-phenoxypropionic acids, characterized by an ortho-nitrophenoxy group linked to a propanoic acid moiety (C9H9NO5; MW 211.17 g/mol) . It serves as a versatile research chemical and synthetic intermediate, with notable applications as a bioreductive prodrug building block in targeted drug delivery systems [1]. Its physicochemical profile includes a melting point of 121-123 °C, a boiling point of 373.7 °C at 760 mmHg, and a calculated logP of 1.97 [2].

3-(2-Nitrophenoxy)propanoic Acid: Non-Interchangeable Analogs


Substituting 3-(2-nitrophenoxy)propanoic acid with a close regioisomer, such as the para-nitro analog (CAS 10572-16-4), is not chemically or functionally equivalent. The position of the nitro group (ortho vs. para) fundamentally alters the compound's physicochemical properties, including lipophilicity (logP: 1.97 vs. 1.47), melting point (121-123 °C vs. ~134 °C), and boiling point (373.7 °C vs. 383.6 °C) [1][2]. These differences directly impact solubility, formulation stability, and chromatographic behavior. More critically, in its established application as a bioreductive prodrug moiety, the ortho-nitro configuration is essential for the intramolecular cyclization mechanism that enables hypoxia-selective drug release, a function not replicable by the para isomer [3]. Therefore, analog substitution without validation introduces significant risk to experimental reproducibility and project outcomes.

3-(2-Nitrophenoxy)propanoic Acid: Quantitative Differentiation Evidence


Lipophilicity (LogP): Ortho- vs. Para-Nitro

3-(2-Nitrophenoxy)propanoic acid exhibits a significantly higher calculated partition coefficient (LogP) compared to its 4-nitro (para) regioisomer, indicating greater lipophilicity which can influence membrane permeability and formulation strategy [1][2].

Lipophilicity Physicochemical Properties Drug Design

Melting Point: Ortho-Nitro Lower Than Para-Nitro

The ortho-nitro substitution in 3-(2-nitrophenoxy)propanoic acid results in a lower melting point compared to the para-nitro isomer, a consequence of differences in crystal packing and intermolecular interactions [1][2].

Thermal Properties Solid-State Chemistry Purification

Bioreductive Prodrug Efficacy: Tumor Inhibition vs. Taxol

When conjugated as a bioreductive prodrug (NPPA-PTX) and formulated as nanoparticles (NPPA-PTX@PEG), 3-(2-nitrophenoxy)propanoic acid-derived constructs demonstrated significantly enhanced in vivo antitumor efficacy compared to the clinical standard Taxol (paclitaxel) in a xenograft model [1].

Bioreductive Prodrug Nanomedicine Antitumor Efficacy

Maximum Tolerated Dose: NPPA-PTX vs. Taxol

The bioreductive prodrug approach utilizing 3-(2-nitrophenoxy)propanoic acid significantly improves the safety profile of the conjugated cytotoxic agent, as evidenced by a substantially higher maximum tolerated dose (MTD) compared to the free drug formulation [1].

Toxicology Drug Safety Maximum Tolerated Dose

3-(2-Nitrophenoxy)propanoic Acid Application Scenarios


Hypoxia-Targeted Prodrug & Nanomedicine Development

Researchers developing bioreductive prodrugs for solid tumor therapy should prioritize 3-(2-nitrophenoxy)propanoic acid over other nitroaromatic linkers. Its ortho-nitro configuration is essential for the intramolecular cyclization mechanism that selectively releases active drugs in hypoxic tumor microenvironments [1]. The proven in vivo efficacy of NPPA-PTX nanoparticles—demonstrating 88.8-89.1% tumor growth inhibition compared to 71.3% for Taxol—validates this application [1]. Furthermore, the >7-fold improvement in maximum tolerated dose (MTD) offers a critical safety advantage for preclinical studies, enabling exploration of higher and potentially more effective dosing regimens [1].

Lipophilicity-Tuned Synthetic Intermediate

In medicinal chemistry campaigns where fine-tuning lipophilicity is crucial for optimizing ADME properties, 3-(2-nitrophenoxy)propanoic acid offers a distinct advantage over its para-nitro regioisomer. With a calculated logP of 1.97—significantly higher than the 1.47 logP of the para isomer—this compound provides a measurable increase in hydrophobicity [2][3]. This ~0.5 logP unit difference can be leveraged to modulate membrane permeability, plasma protein binding, and metabolic stability of lead compounds. Procurement of the ortho-isomer ensures access to a chemical space that is not interchangeable with other nitro-positional isomers.

Solid-Phase Synthesis & Crystallization Studies

For applications involving solid-phase synthesis, recrystallization, or formulation studies where thermal behavior is a critical parameter, 3-(2-nitrophenoxy)propanoic acid (mp 121-123 °C) provides a distinct processing advantage over the para-isomer (mp ~134 °C) [4][5]. The lower melting point can facilitate easier handling, reduce energy consumption during processing, and enable different crystallization protocols. Researchers optimizing purification workflows or developing solid-formulation strategies should select this compound based on these quantifiable thermal property differences.

Bioreductive Platinum Conjugation for Antitumor Potency

Building on evidence that 3-(2-nitrophenoxy)propanoic acid (as NPPA) improves the antitumor potency of platinum(II) complexes compared to both cisplatin and non-bioreductive analogs [6], this compound is ideally suited for developing next-generation platinum-based therapeutics. The bioreductive moiety enhances lipophilicity and tumor targeting, directly addressing the poor cellular uptake and low selectivity limitations of conventional platinum drugs. Procurement of this specific ortho-nitro linker is essential for replicating these improved outcomes in novel platinum drug discovery programs.

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